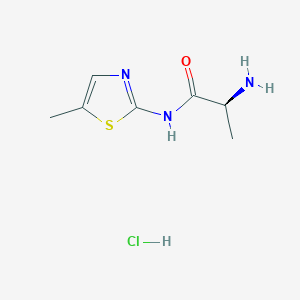
4-(4-Fluoro-benzylamino)-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-benzylamino)-cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 4-(4-fluorobenzylamino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-benzylamino)-cyclohexanol typically involves the reaction of 4-fluorobenzylamine with cyclohexanone. The process can be summarized as follows:
Step 1: Preparation of 4-fluorobenzylamine by reacting 4-fluorobenzyl chloride with ammonia.
Step 2: Reductive amination of cyclohexanone with 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-benzylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Fluoro-benzylamino)-cyclohexanone.
Reduction: Formation of 4-(4-Fluoro-benzylamino)-cyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-benzylamino)-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with similar structural features but lacking the cyclohexanol moiety.
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring, lacking the 4-fluorobenzylamino group.
4-Fluorobenzyl alcohol: Similar to 4-fluorobenzylamine but with a hydroxyl group instead of an amino group.
Uniqueness
4-(4-Fluoro-benzylamino)-cyclohexanol is unique due to the combination of the 4-fluorobenzylamino group and the cyclohexanol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-4,12-13,15-16H,5-9H2 |
InChI Key |
CEKDSILVRRSOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




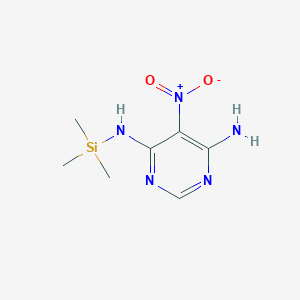
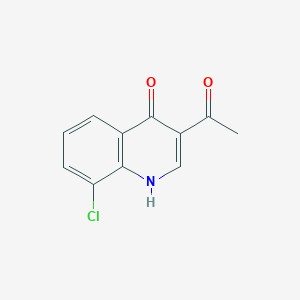





![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
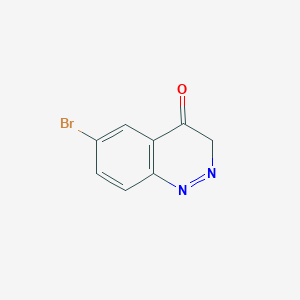
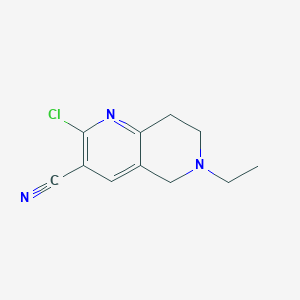
![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)
